molecular formula C20H19NO4S B5445822 N~1~-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

N~1~-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

Cat. No.: B5445822
M. Wt: 369.4 g/mol
InChI Key: JBNGXSHYJVAKQI-UHFFFAOYSA-N
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Description

N~1~-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a furylmethyl group, a methylphenylsulfonyl group, and a benzamide core

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[(4-methylphenyl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-15-7-9-19(10-8-15)26(23,24)14-16-4-2-5-17(12-16)20(22)21-13-18-6-3-11-25-18/h2-12H,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNGXSHYJVAKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where furfuryl chloride reacts with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of N1-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furan derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Furan derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N~1~-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: The compound can be utilized in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets. The furylmethyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N~1~-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide can be compared with other benzamide derivatives:

    N-(2-Furylmethyl)-N-(4-methylphenyl)-2-naphthalenesulfinamide: This compound has a naphthalene core instead of a benzene core, which may alter its binding properties and biological activity.

    N-(2-Furylmethyl)-2-[(4-methylphenyl)sulfanyl]propanamide: This compound has a propanamide core, which can influence its reactivity and applications.

The uniqueness of N1-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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